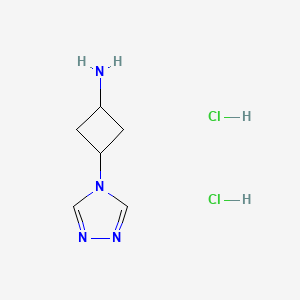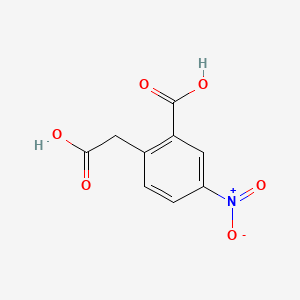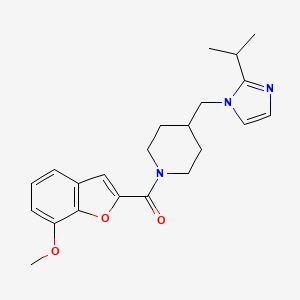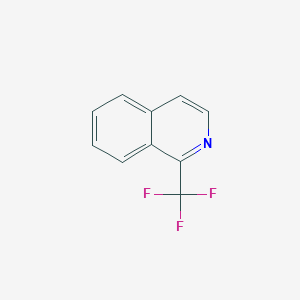
3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride is not directly studied in the provided papers. However, the papers do discuss related structures and reactions that can provide insight into the chemistry of similar compounds. The first paper focuses on a compound with a cyclobutane core and a 1,2,4-triazole ring, which shares some structural features with the compound of interest . The second paper discusses a reaction involving cyclobutane, which could be relevant for understanding the reactivity of the cyclobutane moiety in the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves the combination of a cyclobutane derivative with a 1,2,4-triazole moiety. In the first paper, a novel compound containing both a cyclobutane ring and a 1,2,4-triazole ring was synthesized in the laboratory . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of the related compound in the first paper was elucidated using X-ray diffraction and supported by Density Functional Theory (DFT) calculations . The compound was found to have weak intermolecular interactions and hydrogen bonding, which could also be expected in the compound of interest due to the presence of similar functional groups.
Chemical Reactions Analysis
The second paper describes a metal-free dihydroxylation of alkenes using cyclobutane malonoyl peroxide . This reaction showcases the reactivity of the cyclobutane ring under certain conditions, which could be relevant when considering the chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some insights. The presence of the cyclobutane ring and the 1,2,4-triazole moiety in the compound studied in the first paper suggests that it may have similar intermolecular interactions and hydrogen bonding capabilities . The reactivity of the cyclobutane ring, as shown in the second paper, could also influence the physical and chemical properties of the compound of interest .
Scientific Research Applications
Synthetic Chemistry and Catalysis
3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride has shown importance in synthetic chemistry, particularly in the development of new reaction transformations and catalysts. The compound has been used in reactions that allow the synthesis of phosphonium salts derived from 1,2,4-triazole or 1,3,5-triazine, contributing to the field of synthetic organic chemistry (Brovarets et al., 2004). Additionally, the compound plays a role in copper(I)-catalyzed cycloadditions, essential for creating 1H-[1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).
Biological and Medicinal Applications
In the biological and medicinal fields, this compound derivatives have been identified as selective inhibitors for specific enzymes. For example, 3-(Phenylcyclobutyl)-1,2,4-triazoles have been found to inhibit 11beta-hydroxysteroid dehydrogenase type 1, demonstrating both in vitro and in vivo efficacy (Zhu et al., 2008).
Material Science and Structural Analysis
In the field of material science and structural analysis, studies have focused on the molecular structure of compounds containing cyclobutane and triazole rings. X-ray diffraction and DFT computational studies have been conducted to understand the molecular geometry and structural features of these compounds (Sen et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
These compounds could serve as leads for further optimization to obtain novel antimycobacterial agents . Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
3-(1,2,4-triazol-4-yl)cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-3-8-9-4-10;;/h3-6H,1-2,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNJVOOJOVJAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=NN=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2517927.png)
amino}ethyl)acetamide](/img/structure/B2517928.png)
![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)
![Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2517933.png)



![9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2517940.png)


![N'-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B2517946.png)
